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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the investigational combination therapy

"Combi-1" (spartalizumab, dabrafenib, and trametinib) against the current standard of care

(dabrafenib and trametinib) for the treatment of unresectable or metastatic melanoma with

BRAF V600 mutations. The comparison is based on data from the global phase III COMBI-i

trial.[1]

Executive Summary
The addition of the anti-PD-1 antibody spartalizumab to the standard of care combination of

dabrafenib and trametinib did not result in a statistically significant improvement in progression-

free survival for patients with BRAF V600-mutant melanoma.[1] While the triplet combination

showed a numerically higher objective response rate, it was also associated with a higher

incidence of grade ≥ 3 treatment-related adverse events.[1] These findings question the upfront

use of this specific triplet combination in this patient population and highlight the complexities of

combining targeted therapy with immunotherapy.[2]

Mechanism of Action
The Combi-1 regimen and the standard of care both target the MAPK/ERK signaling pathway,

which is constitutively activated in BRAF V600-mutant melanoma, leading to uncontrolled cell

proliferation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12375986?utm_src=pdf-interest
https://www.benchchem.com/product/b12375986?utm_src=pdf-body
https://ascopost.com/issues/october-25-2020/combi-i-trial-no-statistical-benefit-to-adding-spartalizumab-to-dabrafenibtrametinib-in-melanoma/
https://ascopost.com/issues/october-25-2020/combi-i-trial-no-statistical-benefit-to-adding-spartalizumab-to-dabrafenibtrametinib-in-melanoma/
https://ascopost.com/issues/october-25-2020/combi-i-trial-no-statistical-benefit-to-adding-spartalizumab-to-dabrafenibtrametinib-in-melanoma/
https://www.onclive.com/view/combi-i-trial-data-updates
https://www.benchchem.com/product/b12375986?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Standard of Care (Dabrafenib + Trametinib):

Dabrafenib: A BRAF inhibitor that targets the mutated BRAF V600 protein, blocking its

kinase activity.

Trametinib: A MEK inhibitor that targets MEK1 and MEK2, proteins downstream of BRAF

in the MAPK/ERK pathway. The combination of a BRAF and a MEK inhibitor has been

shown to be more effective than a BRAF inhibitor alone.

Combi-1 (Spartalizumab + Dabrafenib + Trametinib):

In addition to the MAPK pathway inhibition, Combi-1 incorporates spartalizumab, an anti-

PD-1 antibody.

Spartalizumab: An immune checkpoint inhibitor that blocks the interaction between PD-1

on T-cells and its ligand PD-L1 on tumor cells. This blockade is intended to release the

"brakes" on the immune system, allowing T-cells to recognize and attack cancer cells.

Preclinical data suggested that combining a PD-1 inhibitor with BRAF/MEK inhibition could

enhance antitumor activity.[1]
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Caption: Mechanism of action of Standard of Care and Combi-1.

Clinical Trial Data: COMBI-i
The COMBI-i trial was a global, phase III study that enrolled 532 patients with untreated,

unresectable or metastatic BRAF V600-mutant melanoma.[1]
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Endpoint
Combi-1 (Spartalizumab +
Dabrafenib + Trametinib)

Standard of Care (Placebo
+ Dabrafenib + Trametinib)

Progression-Free Survival

(PFS)
16.2 months (median) 12.0 months (median)

Hazard Ratio for PFS 0.82 (95% CI: 0.66-1.02) -

Statistical Significance Not statistically significant -

Objective Response Rate

(ORR)
68.5% 64.2%

Complete Response (CR) 19.9% 17.7%

Duration of Response (DoR) Not reached (median) 20.7 months (median)

Overall Survival (OS) Not reached (median) Not reached (median)

Hazard Ratio for OS 0.785 (95% CI: 0.589–1.047) -

Data from the COMBI-i trial as presented at ESMO Virtual Congress 2020.[1]

Safety
Adverse Event Profile

Combi-1 (Spartalizumab +
Dabrafenib + Trametinib)

Standard of Care (Placebo
+ Dabrafenib + Trametinib)

Grade ≥ 3 Treatment-Related

AEs
54.7% 33.3%

AEs Leading to

Discontinuation
12.4% 8.0%

Data from the COMBI-i trial.[1]

Experimental Protocols
COMBI-i Trial Design
The COMBI-i trial was a randomized, double-blind, placebo-controlled, global phase III study.
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Patient Population: 532 patients with untreated, unresectable or metastatic BRAF V600-

mutant melanoma.[1]

Randomization: Patients were randomly assigned to one of two treatment arms.

Treatment Arms:

Combi-1 Arm: Spartalizumab (400 mg intravenously every 4 weeks) + Dabrafenib (150

mg orally twice daily) + Trametinib (2 mg orally once daily).[1]

Standard of Care Arm: Placebo + Dabrafenib (150 mg orally twice daily) + Trametinib (2

mg orally once daily).[1]

Primary Endpoint: Investigator-assessed progression-free survival (PFS).[1]

Secondary Endpoints: Included overall survival (OS), objective response rate (ORR), and

duration of response (DoR).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12375986#benchmarking-combi-1-against-standard-
of-care]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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